molecular formula C7H6ClN3 B13681943 1-Chloroimidazo[1,5-a]pyridin-7-amine

1-Chloroimidazo[1,5-a]pyridin-7-amine

Cat. No.: B13681943
M. Wt: 167.59 g/mol
InChI Key: VJJKLJRVHQAHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroimidazo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloroimidazo[1,5-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-aminopyridine with chloroacetaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroimidazo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 1-aminoimidazo[1,5-a]pyridin-7-amine or 1-thioimidazo[1,5-a]pyridin-7-amine can be formed.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Corresponding amines or partially reduced intermediates.

Scientific Research Applications

1-Chloroimidazo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloroimidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Chloroimidazo[1,5-a]pyridin-7-amine stands out due to its unique substitution pattern and the presence of a chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a versatile scaffold for drug discovery and other applications .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

1-chloroimidazo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C7H6ClN3/c8-7-6-3-5(9)1-2-11(6)4-10-7/h1-4H,9H2

InChI Key

VJJKLJRVHQAHGX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C=C1N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.